beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

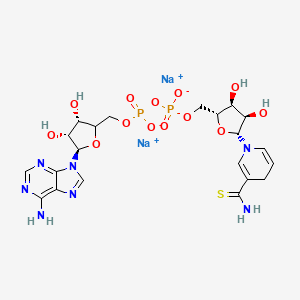

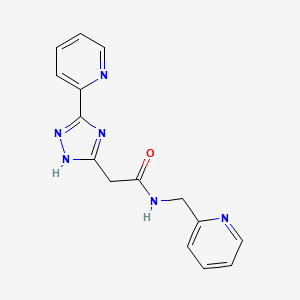

Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt, also known as Thio-NADH, is a bioactive form of nicotinic acid . It has a molecular weight of 725.48 . It is stored at -20°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C21H29N7O13P2S.2Na/c22-17-12-19 (25-7-24-17)28 (8-26-12)21-16 (32)14 (30)11 (40-21)6-38-43 (35,36)41-42 (33,34)37-5-10-13 (29)15 (31)20 (39-10)27-3-1-2-9 (4-27)18 (23)44;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2, (H2,23,44) (H,33,34) (H,35,36) (H2,22,24,25);;/q;2*+1/p-2/t10-,11?,13-,14-,15-,16-,20-,21-;;/m1../s1 . Physical And Chemical Properties Analysis

The compound is white to yellow in color . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen

Photochemical Inactivation and Inhibitor Activity : Beta-thionicotinamide adenine dinucleotide, in its reduced form, has been found to undergo photochemical inactivation upon exposure to visible light. This reaction produces a competitive inhibitor of dehydrogenase-catalyzed oxidation of NADH (Shifrin, 1963).

Chemiluminescence in Chemical Reactions : This compound has shown interesting properties in chemiluminescence, especially when involved in reactions with europium ions and hydrogen peroxide. These chemiluminescent reactions have been extensively studied for their spectral characteristics (Elbanowski et al., 1991).

Electrocatalytic Oxidation and Electrochemical Studies : The compound plays a role in electrocatalytic oxidation studies. For example, research has shown that thionin, when cross-linked on a graphite electrode surface, can mediate the oxidation of NADH, demonstrating its utility in electrochemical experiments (Hajizadeh et al., 1991).

Photoregeneration in Biochemical Processes : There has been research on the photoregeneration of this compound using TiO2 nanoparticles as a catalyst. This process holds potential for efficiently regenerating NADH, which is a critical coenzyme in many biochemical reactions (Wang et al., 2016).

Enzymatic Reduction in Dyeing Processes : Studies have shown the utility of this compound in the enzymatic reduction of complex redox dyes, offering an environmentally friendly alternative to chemical dyeing methods. This application demonstrates its potential in industrial processes (Božič et al., 2009).

Conversion of Molecular Information via Self-Assembly : The interactions between NADH and specific dyes in aqueous media have been explored to convert molecular information of constituent coenzymes via self-assembly, highlighting its potential in nanotechnology (Morikawa & Kimizuka, 2012).

Fluorescence Properties in Biochemical Analysis : The fluorescence properties of this compound, especially when complexed with enzymes like octopine dehydrogenase, have been studied. These properties are important in understanding the biochemical and biophysical aspects of enzyme-coenzyme interactions (Baici et al., 1978).

Wirkmechanismus

Target of Action

The primary target of the compound, also known as beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt, is a wide range of enzymes involved in oxidation-reduction reactions . These enzymes play a crucial role in various biochemical processes, including energy production and cellular signaling .

Mode of Action

The compound acts as an electron carrier, facilitating the transfer of electrons in redox reactions that are fundamental to cellular energy production . It is part of a coenzyme redox pair (NAD+:NADH) involved in these enzyme-catalyzed oxidation-reduction reactions .

Biochemical Pathways

The compound is involved in several key biochemical pathways, including glycolysis, β-oxidation, and the citric acid cycle (also known as the Krebs cycle or TCA cycle) . These pathways are fundamental to cellular energy production. In addition to its redox function, the compound also acts as a donor of ADP-ribose units in ADP-ribosylation reactions and as a precursor of cyclic ADP-ribose .

Result of Action

The action of the compound at the molecular and cellular levels results in the facilitation of crucial biochemical reactions. This includes the transfer of electrons in redox reactions, which are essential for cellular energy production . It also participates in cell signaling events, for example, as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response .

Eigenschaften

IUPAC Name |

disodium;[[(3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O13P2S.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25);;/q;2*+1/p-2/t10-,11?,13-,14-,15-,16-,20-,21-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEVNBOZUZYSIR-CQQDLCLESA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7Na2O13P2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetamide](/img/structure/B2777604.png)

![N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine](/img/structure/B2777606.png)

![2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777608.png)

![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)

![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)

![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)